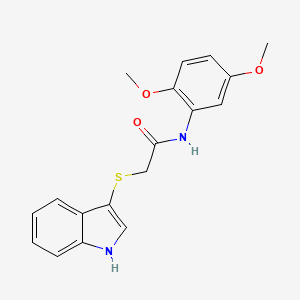
2-((1H-indol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 2-((1H-indol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide, typically involves condensation reactions, where indole carbaldehyde oxime reacts with chloroacetamide derivatives. This process has been explored in studies aiming to synthesize novel derivatives and evaluate their antioxidant properties, showcasing the versatility and reactivity of the indole nucleus when combined with various substituents to develop new compounds with potential antioxidant activity (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
Molecular structure analysis of indole derivatives, including those similar to our compound of interest, emphasizes the significance of the indole nucleus and the attached substituents in determining the compound's properties. For example, single crystal X-ray diffraction studies have been employed to elucidate the three-dimensional structures of these molecules, providing insights into their conformation and potential intermolecular interactions (Al-Ostoot et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of indole derivatives, including 2-((1H-indol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide, often involves their interaction with various reagents to form new bonds or functional groups. For instance, the reaction of indole derivatives with hydroxylamine to produce novel compounds highlights the synthetic versatility and potential for developing new molecules with enhanced properties (Helliwell et al., 2011).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are often investigated through techniques like X-ray crystallography, which provides detailed information on the molecular and crystal structure, enabling the prediction of physical behavior (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of indole derivatives are influenced by their molecular structure, which dictates their reactivity, stability, and interaction with biological targets. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their potential applications, including their role as intermediates in the development of drugs with anticancer, antioxidant, or antimicrobial activities (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
A study on the synthesis of indole acetamide derivatives through molecular docking analysis highlighted the design-based approach in creating compounds with potential anti-inflammatory properties. The research involved the synthesis of a new indole acetamide, characterized by spectroscopic analyses and confirmed for its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains. The study provides insights into the compound's structural features, including its three-dimensional structure, geometry optimization, and intermolecular interactions within the crystal, contributing to the stability of the compound (Al-Ostoot et al., 2020).
Interaction with Biological Targets
Research into unique sulfur-aromatic interactions has shed light on the binding of potent imidazothiazole indoleamine 2,3-dioxygenase inhibitors, which are speculated to be useful in cancer immunotherapy. The study focused on a novel IDO1 inhibitor, detailing its structure-activity relationship and revealing a unique sulfur-aromatic interaction network, providing new avenues for the discovery of potent IDO1 inhibitors (Peng et al., 2020).
Photoinitiation in Polymerization
A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks in air atmosphere delved into the use of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide. The research highlighted the compound's absorption characteristics, its role as a one-component photoinitiator, and its ability to initiate polymerization through intramolecular hydrogen abstraction, leading to the formation of robust polymer/filler networks with improved thermal stability (Batibay et al., 2020).
Antioxidant Properties
The synthesis and evaluation of the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have demonstrated the potential of these compounds in exhibiting considerable antioxidant activity. The study focused on the preparation of these derivatives through a condensation reaction and their subsequent screening for antioxidant activity, revealing the significant activity of certain compounds, highlighting the role of specific substitutions in enhancing antioxidant effectiveness (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-12-7-8-16(23-2)15(9-12)20-18(21)11-24-17-10-19-14-6-4-3-5-13(14)17/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYVCHQRKLXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

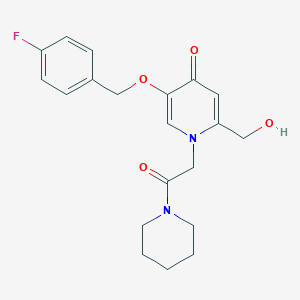
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
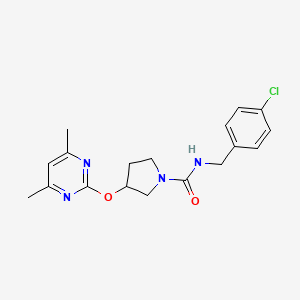

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
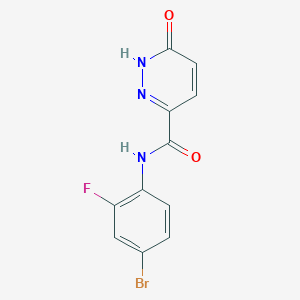
![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)
![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
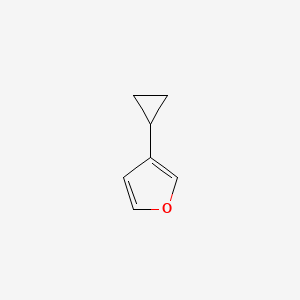
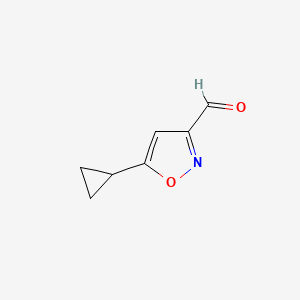
![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)
![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)